Triphosphate(5-)

Description

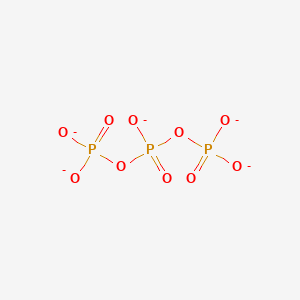

Structure

3D Structure

Properties

IUPAC Name |

diphosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXRWKVEANCORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5O10P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13573-18-7 (unspecified hydrochloride salt), 13845-36-8 (penta-potassium salt), 14127-68-5 (triphosphate), 24315-83-1 (hydrochloride-potassium salt), 7758-29-4 (penta-hydrochloride salt) | |

| Record name | Triphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047483 | |

| Record name | Triphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10380-08-2, 14127-68-5 | |

| Record name | Triphosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10380-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphosphoric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triphosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU43IAG5BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphosphate(5-) can be synthesized through several methods. One common approach involves the phosphorylation of nucleosides using phosphitylating reagents. For instance, nucleosides can be treated with a mild phosphitylating reagent, followed by sulfurization and hydrolysis to yield triphosphate analogs . This method is advantageous as it does not require the protection of nucleoside functionalities.

Industrial Production Methods: In industrial settings, triphosphate(5-) is often produced through enzymatic processes. For example, adenosine triphosphate can be synthesized using enzymes such as adenylate kinase and pyruvate kinase, which facilitate the transfer of phosphate groups to adenosine diphosphate . These enzymatic methods are efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Triphosphate(5-) undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation with metal ions. Hydrolysis is a common reaction where the triphosphate group is cleaved to release energy, converting triphosphate(5-) to diphosphate and monophosphate .

Common Reagents and Conditions: Hydrolysis of triphosphate(5-) typically occurs in the presence of water and specific enzymes such as ATPases. Phosphorylation reactions often involve kinases, which transfer phosphate groups to other molecules. Metal ions like magnesium and calcium can form complexes with triphosphate(5-), stabilizing its structure and influencing its reactivity .

Major Products Formed: The primary products of triphosphate(5-) reactions include diphosphate and monophosphate ions. In biological systems, these reactions are crucial for energy transfer and signal transduction .

Scientific Research Applications

Mechanism of Action

Triphosphate(5-) exerts its effects primarily through the transfer of phosphate groups. This transfer is facilitated by enzymes such as kinases and ATPases, which catalyze the phosphorylation and hydrolysis reactions. The energy released during these reactions is harnessed to drive various cellular processes, including muscle contraction, active transport, and biosynthesis . The molecular targets of triphosphate(5-) include proteins, nucleic acids, and other small molecules involved in metabolic pathways .

Comparison with Similar Compounds

Research Advancements and Challenges

- Purity and Characterization : Advanced techniques like HR-MS and ³¹P-NMR are indispensable for validating synthetic triphosphates, especially modified analogs .

- Regulatory Roles : Deoxycytidine triphosphate (dCTP) regulates ara-CTP accumulation in leukemia cells, highlighting metabolic interplay between triphosphates .

Biological Activity

Triphosphate(5-) refers to a class of compounds characterized by a triphosphate group at the 5' position, commonly found in nucleotides such as ATP (adenosine triphosphate) and GTP (guanosine triphosphate). These compounds play crucial roles in various biological processes, including energy metabolism, signal transduction, and nucleic acid synthesis. This article explores the biological activities of triphosphate(5-) compounds, highlighting their biochemical properties, mechanisms of action, and potential applications in therapeutic contexts.

Structure and Function

The triphosphate moiety consists of three phosphate groups linked by high-energy bonds. The structure can be represented as follows:

Where R represents the ribose or deoxyribose sugar. The terminal phosphate group (Pγ) is typically involved in the transfer of energy or phosphate groups to other molecules.

The biochemical properties of triphosphate(5-) compounds are influenced by their structural modifications. Recent studies have shown that modifications to the triphosphate chain can significantly affect their interactions with proteins and enzymes involved in translation and transcription.

Key Findings:

- Affinity for eIF4E : The binding affinity of modified triphosphates to the eukaryotic translation initiation factor 4E (eIF4E) is crucial for mRNA stability and translation efficiency. Modifications such as α-phosphorothiolate have shown enhanced binding capabilities compared to unmodified versions .

- Susceptibility to Decapping : Variations in the chemical structure can alter how these compounds are recognized and processed by decapping enzymes, impacting mRNA turnover rates .

- Translational Efficiency : Modified triphosphates have been associated with improved translational activity in cellular models, suggesting their potential use in enhancing gene expression for therapeutic purposes .

Case Studies

Several studies have investigated the biological activities of specific triphosphate(5-) analogs:

-

Trinucleotide Cap Analogs :

- A study synthesized 16 novel trinucleotide cap analogs with various modifications to the 5′-triphosphate bridge. These analogs were evaluated for their effects on mRNA translation efficiency and stability in vitro and in vivo models. The most promising analogs demonstrated superior performance in terms of eIF4E binding and resistance to decapping .

- 4'-Thio-5-Ethyl-2'-Deoxyuridine 5'-Triphosphate (TEDUTP) :

-

Polyphosphate Hydrolysis :

- Research on CthTTM, a bacterial enzyme, demonstrated its ability to hydrolyze long-chain inorganic polyphosphates. This activity is significant for bacterial physiology, indicating that triphosphate(5-) compounds play a role beyond nucleic acid metabolism, impacting cellular energy storage and utilization .

Data Tables

Q & A

Q. How do researchers address ethical concerns in studies involving Triphosphate(5-) analogs?

- Methodological Answer : Adhere to institutional biosafety committees (IBC) for handling radiolabeled (e.g., ³²P-Triphosphate) or toxic analogs (e.g., ara-ATP). Disclose conflicts of interest, especially if using proprietary compounds, and ensure data transparency via public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.